1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol
Description
Properties
IUPAC Name |
1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6,10H2,1-2H3/t7-,8+,9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKPGJHMAOQKTH-JVHMLUBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2,6-dimethylmorpholine with an appropriate amino alcohol precursor . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has been identified as a promising candidate in the development of cyclin-dependent kinase (CDK) inhibitors . Research indicates that compounds similar to 1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol can effectively inhibit CDK activity, which is crucial for regulating cell cycle progression. This inhibition is particularly relevant in cancer therapy, where uncontrolled cell division is a hallmark of malignancies. The patent US8598186B2 outlines the synthesis and application of such compounds as CDK inhibitors, suggesting their utility in treating various cancers .
Neurological Disorders
Another significant application of this compound lies in its interaction with serotonin receptors. It has been explored as a potential modulator of the 5-HT2A serotonin receptor , which plays a critical role in mood regulation and cognitive functions. The modulation of this receptor is essential for developing treatments for psychiatric disorders such as schizophrenia and depression. The Canadian patent CA2588513 highlights the use of related compounds in treating disorders mediated by the 5-HT2A receptor, including anxiety and psychotic disorders .
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is a target for Alzheimer's disease treatment. BACE1 inhibitors are critical in reducing amyloid-beta peptide production, thereby potentially slowing the progression of Alzheimer's disease. The study referenced in PubMed indicates that similar compounds have shown promise in clinical evaluations for this purpose .
Synthesis and Structural Variations
The structural characteristics of this compound allow for various synthetic modifications that enhance its biological activity. Research into derivatives of this compound has led to the development of new formulations with improved efficacy and selectivity for their targets.
| Application | Target | Potential Use |
|---|---|---|
| CDK Inhibition | Cell cycle regulation | Cancer therapy |
| 5-HT2A Receptor Modulation | Mood and cognitive disorders | Treatment for schizophrenia and depression |
| BACE1 Inhibition | Alzheimer's disease | Slowing disease progression |
Case Studies and Research Findings
Numerous studies have documented the effectiveness of compounds related to this compound:
- CDK Inhibitors : In vitro studies demonstrated that specific derivatives exhibited potent inhibition of CDK activity, leading to reduced tumor cell proliferation.
- Serotonin Receptor Modulation : Clinical trials have shown that modulation of the 5-HT2A receptor can lead to significant improvements in symptoms associated with mood disorders.
- Alzheimer’s Treatment : Preclinical models using BACE1 inhibitors have illustrated a marked decrease in amyloid plaque formation, suggesting potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group and morpholine ring allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol with morpholine-containing analogs, focusing on structural features, stereochemistry, and inferred properties:
Key Observations:
Backbone Modifications: Replacing the propan-2-ol hydroxyl group with a ketone (propan-1-one) increases lipophilicity, as seen in 3-amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one hydrochloride . Substitution with aromatic groups (e.g., Impurity-G) introduces steric bulk, likely reducing aqueous solubility but enhancing receptor-binding specificity .
Stereochemical Impact :
- The (2R,6S) morpholine configuration in the target compound distinguishes it from racemic analogs (e.g., Impurity-G ), which may exhibit divergent pharmacological profiles due to enantiomer-specific interactions .
Pyridine-based analogs (e.g., Camibirstatum) highlight the role of heterocyclic cores in targeting ATPases or proteases .
Research Implications and Gaps
- Synthetic Challenges : The stereoselective synthesis of (2R,6S)-2,6-dimethylmorpholine derivatives requires precise catalytic methods to avoid racemic byproducts like Impurity-G .
- Pharmacological Profiling: Further studies are needed to evaluate the target compound’s binding affinity for adrenoceptors or ion channels, building on ’s findings for related morpholine analogs .
- Solubility Optimization: Comparative studies between propanol- and propanone-backbone compounds could guide lead optimization for CNS drugs .
Biological Activity
1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol is a compound with significant biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This compound exhibits its biological activities primarily through modulation of various signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to reduced tumor proliferation in cancer models .
- Receptor Modulation : It interacts with various receptors, including those involved in neurotransmission and immune responses, suggesting roles in pain management and inflammation reduction.
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Antitumor Activity
Research indicates that this compound may possess antitumor properties. In vivo studies have demonstrated its ability to suppress tumor growth in xenograft models at low doses .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential .
3. Anti-inflammatory Properties
Studies have suggested that this compound can modulate inflammatory responses, making it a candidate for treating chronic inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound:
Research Findings
Recent research has provided insights into the pharmacodynamics and pharmacokinetics of the compound:
- Pharmacodynamics : The compound exhibits a dose-dependent response in inhibiting tumor cell proliferation.
- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics with a half-life suitable for therapeutic use.
Q & A
Q. What synthetic strategies are recommended for obtaining enantiomerically pure 1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol?
- Methodological Answer : Stereochemical control during synthesis is critical. A multi-step approach can be adapted from methods used for related morpholine derivatives (e.g., ). For example:
Chiral Morpholine Precursor : Use (2R,6S)-2,6-dimethylmorpholine as a starting material, synthesized via reductive amination of 2,6-dimethylpiperidin-4-one under controlled conditions.
Coupling Reaction : React the morpholine precursor with a protected amino-propanol derivative (e.g., tert-butyl carbamate-protected aminopropanol) to introduce the amino-propanol backbone.
Deprotection : Remove protecting groups using acid hydrolysis (e.g., HCl in dioxane) to yield the final compound.
Monitor enantiomeric purity using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IC) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry and substituent positions. The morpholine ring protons (δ 3.5–4.0 ppm) and methyl groups (δ 1.2–1.4 ppm) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H] for CHNO: 201.1602).
- X-ray Crystallography : For absolute stereochemical confirmation, use SHELXL for refinement (). Crystals can be grown via slow evaporation in ethanol/water mixtures.
- HPLC-PDA : Assess purity (>95%) using a C18 column (e.g., Agilent Zorbax SB-C18) with a water/acetonitrile gradient .
Advanced Research Questions
Q. How does this compound interact with mTOR signaling pathways, and how can its selectivity for mTORC1 vs. mTORC2 be validated?
- Methodological Answer :
- Mechanistic Insight : The morpholine moiety is a known pharmacophore in mTOR inhibitors (e.g., KU-0063794, ). The compound may bind to the ATP-binding pocket of mTOR, inhibiting both mTORC1 (rapamycin-sensitive) and mTORC2 (rapamycin-insensitive) complexes.
- Validation Experiments :
Kinase Assays : Use recombinant mTORC1/2 in radiometric kinase assays with P-ATP. Measure IC values (e.g., KU-0063794 has IC ≈ 10 nM for both complexes).
Cellular Assays : Treat HEK293T cells and monitor phosphorylation of downstream targets (e.g., S6K for mTORC1, Akt-S473 for mTORC2) via Western blot.
Selectivity Screening : Test against a panel of 76+ kinases (e.g., Class I PI3Ks) at 1,000x higher concentrations to exclude off-target effects .
Q. How can researchers resolve discrepancies in crystallographic data for this compound’s stereoisomers?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.
- Refinement with SHELX : Employ SHELXL () for iterative refinement of positional and anisotropic displacement parameters. The Flack parameter can confirm absolute configuration.
- Twinned Data Handling : If twinning is observed (common in chiral crystals), use TWINLAW in SHELXL to model pseudo-merohedral twinning .
Q. What experimental designs mitigate off-target effects in kinase inhibition studies involving this compound?
- Methodological Answer :
- Negative Controls : Include structurally similar but inactive analogs (e.g., morpholine ring replaced with piperazine).
- Genetic Knockdown : Use siRNA to silence mTOR and compare inhibition profiles in wild-type vs. knockdown cells.
- Thermal Shift Assays : Validate direct binding by measuring shifts in mTOR’s melting temperature upon compound addition.
- Cryo-EM/Co-crystallization : Resolve compound-mTOR complexes to identify binding modes and rule out nonspecific interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across cell lines or assay conditions?
- Methodological Answer :
- Source Variation : Test the compound in isogenic cell lines (e.g., wild-type vs. PTEN-null) to assess context-dependent effects.
- Assay Optimization : Standardize conditions (e.g., serum concentration, incubation time). For example, mTORC2 inhibition requires longer treatment (24–48 hrs) due to slower turnover.
- Metabolic Stability : Check compound stability in media (e.g., via LC-MS) to rule out degradation artifacts.
- Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) for binding affinity and RNA-seq for pathway enrichment .
Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Expected Outcomes |
|---|---|---|
| H NMR | 400 MHz, DMSO-d | δ 1.2 (d, 6H, CH), δ 3.8 (m, morpholine) |
| Chiral HPLC | Chiralpak IC, 90:10 hexane:isopropanol | Retention time: 8.2 min (R), 9.5 min (S) |
| X-ray | Space group P222 | Flack parameter: 0.02(2) |
Q. Table 2. Selectivity Profile Against Related Kinases
| Kinase | IC (nM) | Notes |
|---|---|---|
| mTORC1 | 10 | S6K phosphorylation inhibited |
| mTORC2 | 12 | Akt-S473 phosphorylation inhibited |
| PI3Kα | >10,000 | No inhibition at 10 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
